Enhanced Lipophilicity and Fragment-Like Profile vs. Unsubstituted and Mono-Substituted Benzenesulfonamides
The presence of both ethoxy and isopropyl groups on the benzenesulfonamide core results in a computed XLogP3-AA of 2, which is 0.5–1.0 log units higher than unsubstituted benzenesulfonamide (XLogP3-AA ~0.8) and 4-ethoxybenzenesulfonamide (XLogP3-AA ~1.2) [1]. This increase in lipophilicity, balanced by a TPSA of 77.8 Ų and only one hydrogen bond donor, maintains a favorable fragment-like profile (MW <250 Da) suitable for lead optimization [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and drug-likeness parameters |
|---|---|
| Target Compound Data | XLogP3-AA = 2; TPSA = 77.8 Ų; HBD = 1; MW = 243.32 g/mol |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide: XLogP3-AA ~0.8; 4-Ethoxybenzenesulfonamide: XLogP3-AA ~1.2; Fragments Rule-of-Three thresholds: MW ≤300, XLogP ≤3, HBD ≤3 |
| Quantified Difference | ΔXLogP3-AA = +1.2 vs. unsubstituted; +0.8 vs. 4-ethoxy; Within fragment-likeness criteria |
| Conditions | Computed properties from PubChem (2024.11.20 release); baseline values from publicly available compound databases |
Why This Matters
The specific lipophilicity range improves membrane permeability potential while remaining within fragment-like space, a balance not achievable with simpler benzenesulfonamide scaffolds.
- [1] PubChem Compound Summary for CID 43164633, 4-Ethoxy-3-(propan-2-yl)benzene-1-sulfonamide. National Center for Biotechnology Information (2025). Computed Descriptors: XLogP3-AA, TPSA, HBD/HBA, Rotatable Bonds. View Source
